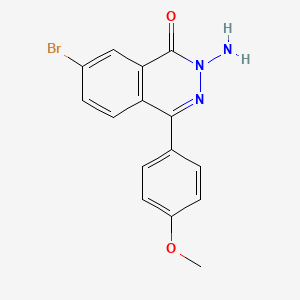
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone
Overview
Description
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone is a chemical compound that belongs to the phthalazine family Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring This particular compound is characterized by the presence of an amino group at the second position, a bromine atom at the seventh position, and a methoxyphenyl group at the fourth position of the phthalazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Amination: The amino group can be introduced at the second position through nucleophilic substitution reactions using ammonia or amines.
Methoxylation: The methoxyphenyl group can be attached to the fourth position through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-methoxyphenyl)phthalazin-1(2H)-one: Lacks the bromine atom at the seventh position.
7-bromo-4-(4-methoxyphenyl)phthalazin-1(2H)-one: Lacks the amino group at the second position.
2-amino-7-bromo-phthalazin-1(2H)-one: Lacks the methoxyphenyl group at the fourth position.
Uniqueness
2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H12BrN3O2 |
|---|---|
Molecular Weight |
346.18 g/mol |
IUPAC Name |
2-amino-7-bromo-4-(4-methoxyphenyl)phthalazin-1-one |
InChI |
InChI=1S/C15H12BrN3O2/c1-21-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)15(20)19(17)18-14/h2-8H,17H2,1H3 |
InChI Key |
BZQJOIOUZVTEEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C3=C2C=CC(=C3)Br)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
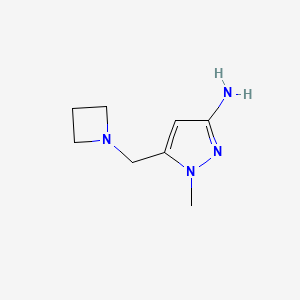
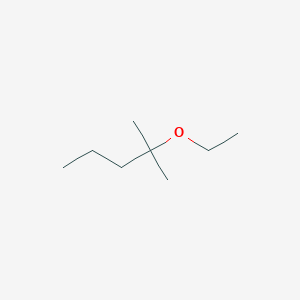
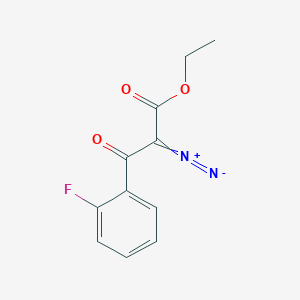
![Bis[(4-methylcyclohex-3-en-1-yl)methyl] butanedioate](/img/structure/B8529806.png)
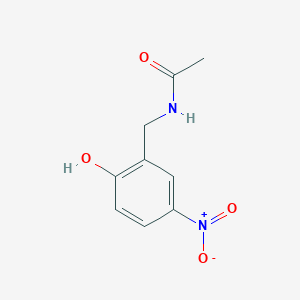
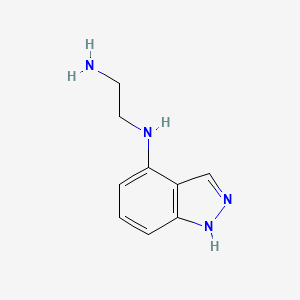
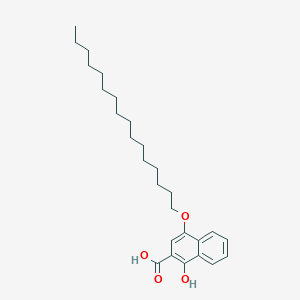
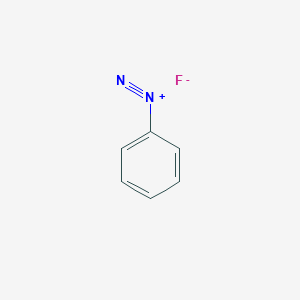
![3-Benzoyl-2,3,4,6-tetrahydrobenzo[c][2,7]naphthyridin-5(1H)-one](/img/structure/B8529847.png)
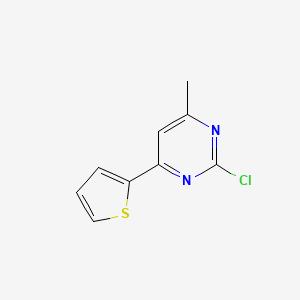
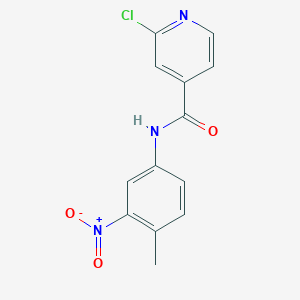
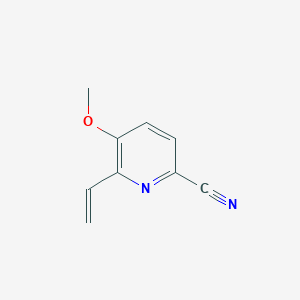
![(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B8529871.png)
![tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate](/img/structure/B8529874.png)
